2,3,4-Trifluorobenzenesulfonyl chloride
Overview
Description
2,3,4-Trifluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2ClF3O2S. It is a derivative of benzenesulfonyl chloride where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its use as an arylating agent in various chemical reactions .
Mechanism of Action
Target of Action
It is known to be used as an arylating agent in the synthesis of various organic compounds .
Mode of Action
2,3,4-Trifluorobenzenesulfonyl chloride acts as an arylating agent during the synthesis of (2,3,4-trifluorophenyl)furan derivatives . It can also be employed during the preparation of 1-(2-bromobenzyl)-2,5-bis(2,3,4-trifluorophenyl)pyrrole and 1-(2-bromobenzyl)-2-(2,3,4-trifluorophenyl)pyrrole .
Result of Action
The result of the action of this compound is the formation of various organic compounds, including (2,3,4-trifluorophenyl)furan derivatives and certain pyrrole derivatives .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to react with water, producing toxic gases . Therefore, it should be handled with care, avoiding contact with water and minimizing exposure to air .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trifluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 2,3,4-trifluorobenzene. The process typically involves the reaction of 2,3,4-trifluorobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reaction time are carefully controlled .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with ligands like triphenylphosphine.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds or other arylated derivatives.
Scientific Research Applications
2,3,4-Trifluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an arylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trifluorobenzenesulfonyl chloride
- 4-Trifluoromethylbenzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl chloride
- 3,4,5-Trifluorobenzenesulfonyl chloride
Uniqueness
2,3,4-Trifluorobenzenesulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to other trifluorobenzenesulfonyl chlorides, the 2,3,4-trifluoro derivative may exhibit different electronic and steric properties, making it suitable for specific applications .
Properties
IUPAC Name |
2,3,4-trifluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O2S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTDZYFHXRZLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380316 | |
Record name | 2,3,4-Trifluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-08-7 | |
Record name | 2,3,4-Trifluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trifluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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